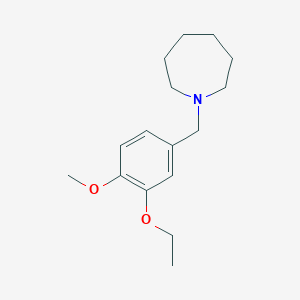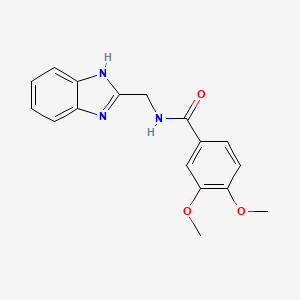![molecular formula C17H11N5O B5633778 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5633778.png)
2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrroloquinoxaline derivatives, including 2-amino-1-(2-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, often involves Lewis acid-catalyzed reactions of isocyanophenylpyrrole with various reagents. For instance, when 1-(2-isocyanophenyl)pyrrole is treated with a catalytic amount of boron trifluoride, pyrroloquinoxaline is obtained almost quantitatively. The reaction in the presence of aldehydes or ketones yields corresponding hydroxyalkyl derivatives in moderate to good yields (Kobayashi et al., 1998). Iron-catalyzed oxidative coupling from an unactivated methyl arene has also been developed to synthesize pyrroloquinoxaline derivatives, highlighting the role of oxidation in the synthesis process (Ahn et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrroloquinoxaline derivatives, including our compound of interest, has been extensively studied through various spectroscopic techniques and quantum chemical analyses. These studies provide insights into the molecular geometry, electronic properties, and hyperconjugative interactions, which are crucial for understanding the compound's reactivity and properties. Spectral analysis (FT-IR, 1H NMR, 13C NMR, UV-visible) and quantum chemical studies on similar compounds have shown significant correlation with experimental data, helping to elucidate the molecular structure and its implications on physical and chemical properties (Fatma et al., 2015).
Chemical Reactions and Properties
Pyrroloquinoxaline derivatives participate in a variety of chemical reactions, including intramolecular cyclization, oxidative coupling, and annulation reactions. These reactions are fundamental to modifying the core structure for specific applications, such as the development of corrosion inhibitors and fluorescent probes. For example, the corrosion inhibiting properties of a closely related compound, 2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile, have been studied, indicating the importance of the pyrroloquinoxaline core in such applications (Lebrini et al., 2020).
Propriétés
IUPAC Name |
2-amino-1-(2-hydroxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O/c18-9-10-15-17(21-12-6-2-1-5-11(12)20-15)22(16(10)19)13-7-3-4-8-14(13)23/h1-8,23H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNFPWCPDUCEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)C4=CC=CC=C4O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (11-cyano-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepin-3-yl)acetate](/img/structure/B5633698.png)
![6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5633705.png)
![2-isopropyl-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5633719.png)


![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-[2-(2-methoxyphenyl)-1-methylethyl]-N-methylacetamide](/img/structure/B5633730.png)

![3-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5633743.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-3-pyrrolidinyl}cyclohexanecarboxamide hydrochloride](/img/structure/B5633746.png)


![5-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5633775.png)
![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5633786.png)
